2-(difluoromethyl)piperidin-4-olhydrochloride,Mixtureofdiastereomers

Description

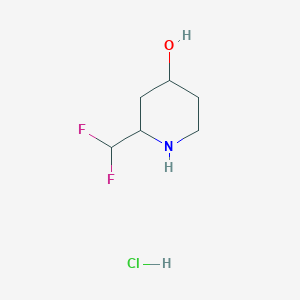

2-(Difluoromethyl)piperidin-4-ol hydrochloride is a fluorinated piperidine derivative with a molecular formula of C₆H₁₁F₂NO and a monoisotopic mass of 151.08087 Da . The compound exists as a mixture of diastereomers due to the presence of multiple stereogenic centers, which complicates its synthesis and purification.

Fluorine substitution, as highlighted in Müller et al. (2007), significantly influences bioavailability by reducing the basicity of adjacent amines and improving membrane permeability . The diastereomeric mixture introduces stereochemical complexity, which can affect binding affinity and pharmacokinetics, necessitating rigorous analytical characterization.

Properties

Molecular Formula |

C6H12ClF2NO |

|---|---|

Molecular Weight |

187.61 g/mol |

IUPAC Name |

2-(difluoromethyl)piperidin-4-ol;hydrochloride |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-6(8)5-3-4(10)1-2-9-5;/h4-6,9-10H,1-3H2;1H |

InChI Key |

LXBVPDAYYWGZDN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CC1O)C(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nucleophilic Difluoromethylation of Piperidine Derivatives

- Starting from a suitably substituted piperidine precursor, the key step involves nucleophilic addition of a difluoromethylating reagent.

- Common reagents include difluoromethyl zinc reagents, difluoromethyl sulfonates, or difluoromethyl halides.

- The process often occurs under mild, metal-free conditions, sometimes utilizing phase-transfer catalysis or radical initiators.

- A recent study evaluated difluoromethylation reagents such as ethyl bromodifluoroacetate, which, under ambient conditions, successfully introduced the CF₂H group onto heterocyclic frameworks.

- The reaction typically proceeds at room temperature with K₂CO₃ as a base in polar aprotic solvents like DMF, achieving yields around 55–78% depending on substrate and reagent choice.

- Compatibility with various functional groups.

- Mild reaction conditions.

- Potential for late-stage modification of complex molecules.

- Selectivity issues in complex molecules.

- Need for excess reagents to drive the reaction.

Ring-Closing and Functionalization of Piperidine

- Construction of the piperidine ring via cyclization of amino precursors, such as N-carbethoxy-4-piperidone.

- Use of orthoformates and acid catalysis to cyclize and form the heterocycle.

- Subsequent reduction and hydroxylation at the 4-position to obtain the piperidin-4-ol structure.

- A patent describes a process where N-carbethoxy-4-piperidone is reacted with trimethyl orthoformate and an acid catalyst at 25–40°C to form N-carbethoxy-4,4-dimethoxypiperidine, which is then hydrolyzed under acidic conditions to yield 4-piperidone hydrochloride hydrate.

- High yields (~86%) and high purity.

- Environmentally friendly and scalable.

- Multi-step process requiring careful control of conditions.

- Potential for side reactions during hydrolysis.

Specific Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Ring formation | N-Carbethoxy-4-piperidone + trimethyl orthoformate | Methanol | 25–40°C | ~86% | Patented process for high purity |

| Hydrolysis | Acidic hydrolysis (HCl) | Isopropanol | 10–75°C | ~86% | Produces 4-piperidone hydrochloride hydrate |

| Difluoromethylation | Difluoromethylating reagent (e.g., ethyl bromodifluoroacetate) | DMF | Room temp | 55–78% | Using K₂CO₃ as base |

| Hydroxylation | Reduction with NaBH₄ | Methanol | 0–25°C | Moderate | Followed by salt formation |

Notes on Diastereomeric Mixture

The compound exists as a mixture of diastereomers due to stereogenic centers at the 2- and 4-positions. The stereochemistry can be influenced by reaction conditions, choice of reagents, and chiral auxiliaries if enantioselectivity is desired. Purification often involves chromatographic separation or crystallization techniques.

Summary of Key Points

- Multi-step synthesis involving heterocycle construction, fluorination, hydroxylation, and salt formation.

- Use of readily available reagents like N-carbethoxy-4-piperidone, orthoformates, and difluoromethylating agents.

- Reaction conditions are optimized for high yield and purity, with room temperature to moderate heating.

- The process often yields a mixture of diastereomers , which can be separated if necessary.

- The synthesis is scalable and adaptable for pharmaceutical manufacturing, with attention to stereochemical control.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)piperidin-4-ol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Based on the search results, here's what can be gathered regarding applications related to piperidine derivatives and related compounds:

Scientific Research Applications

Phosphodiesterase Inhibitors:

- Novel substituted dihydrothienopyrimidines, including those with a piperidine substitution, have phosphodiesterase inhibitory activity and may be used as therapeutic agents in treating inflammatory diseases and conditions . These compounds can modulate levels of cAMP or cGMP, which are key second messengers in inflammatory responses .

- Specifically, phosphodiesterase 4 (PDE4) is an important modulator of cAMP expressed in immune and inflammatory cells. Inhibition of PDE4 can regulate inflammatory responses by modulating pro-inflammatory cytokines . PDE4 inhibitors may be a viable treatment for atopic dermatitis (AD) .

Toll-Like Receptor Antagonists:

- Selectively substituted quinoline compounds can act as antagonists or inhibitors for Toll-like receptors (TLR) 7 and 8 . These compounds may be used in pharmaceutical compositions for the treatment of systemic lupus erythematosus (SLE) and lupus nephritis .

Alzheimer's Disease Therapy:

- Piperidine incorporation can improve the brain exposure of dual inhibitors, and the resulting compound can possess antioxidant and metal chelating properties .

Chiral Optimization:

- Piperidine derivatives can be essential as starting components for chiral optimization to achieve desired pharmacological properties .

Additional Information:

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity . The piperidine ring structure also plays a crucial role in the compound’s biological activity by facilitating interactions with various biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives

4-(Diphenylmethoxy)piperidine Hydrochloride

- Structure : Features a diphenylmethoxy substituent instead of the difluoromethyl group.

- Regulatory Status : Listed under the IECSC (Inventory of Existing Chemical Substances in China) , with incomplete environmental impact data .

- Key Differences : Lacks fluorine, resulting in lower metabolic stability compared to fluorinated analogs. Its regulatory documentation is more established but lacks toxicity data .

1-(2,2-Difluoroethyl)pyrrolidin-3-ol

Diastereomeric Mixtures in Pharmaceuticals

Thioridazine 5-Sulfoxide (Mixture of Diastereomers)

- Application : Metabolite of the antipsychotic drug thioridazine.

- CAS : 7776-05-8 .

- This difference impacts synthetic routes and stability under physiological conditions.

2-Oxo Clopidogrel-D3 Hydrochloride (Mixture of Diastereomers)

Data Tables

Table 1: Structural and Regulatory Comparison

Research Findings and Gaps

- Fluorine Impact: The difluoromethyl group in the target compound likely improves bioavailability compared to non-fluorinated piperidines, as seen in other fluorinated pharmaceuticals .

- Diastereomer Complexity : Separation techniques (e.g., chiral HPLC) are critical but underreported for this compound, unlike deuterated clopidogrel analogs, where methodologies are better established .

- Regulatory Gaps : Unlike 4-(diphenylmethoxy)piperidine HCl, the target compound lacks comprehensive environmental and toxicity studies, which may hinder regulatory approval .

Biological Activity

2-(Difluoromethyl)piperidin-4-ol hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exists as a mixture of diastereomers, which may exhibit different pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

The compound's chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C7H10ClF2N |

| Molecular Weight | 195.61 g/mol |

| IUPAC Name | 2-(difluoromethyl)piperidin-4-ol hydrochloride |

| Canonical SMILES | C1CC(NC(C1)C(F)F)O.Cl |

The biological activity of 2-(difluoromethyl)piperidin-4-ol hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The difluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to cross cellular membranes and interact with target sites.

Biological Activities

Research indicates that this compound may exhibit a range of biological activities:

- Antimicrobial Activity: Preliminary studies suggest that piperidine derivatives can possess antibacterial properties. Compounds similar to 2-(difluoromethyl)piperidin-4-ol have shown efficacy against Gram-positive bacteria, including resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .

- CNS Activity: Piperidine derivatives are often explored for their neuropharmacological effects. Some studies have indicated potential in treating conditions like Alzheimer's disease through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .

- Anticancer Properties: There is emerging evidence that piperidine compounds may induce apoptosis in cancer cells. For instance, certain derivatives have demonstrated cytotoxicity against various cancer cell lines in vitro .

Case Studies and Research Findings

-

Antibacterial Studies:

- A study evaluated the antibacterial activity of piperidine derivatives against various bacterial strains. The results indicated that compounds with similar structures to 2-(difluoromethyl)piperidin-4-ol exhibited significant bactericidal effects at low concentrations, comparable to standard antibiotics .

- Neuropharmacological Effects:

- Cancer Cell Cytotoxicity:

Q & A

Q. What in vivo models are appropriate for studying the pharmacokinetic and pharmacodynamic profiles of this compound?

- Methodology : Rodent models (rats/mice) dosed orally or intravenously with LC-MS/MS plasma analysis determine bioavailability () and half-life (). Tissue distribution studies quantify accumulation in target organs (e.g., brain for CNS targets). Behavioral assays (e.g., forced swim test for antidepressants) correlate exposure with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.